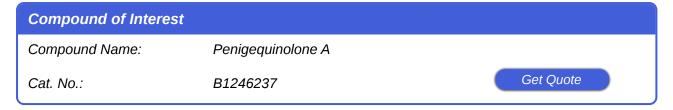


# Spectroscopic and Structural Elucidation of Penigequinolone A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Penigequinolone A**, a fungal metabolite isolated from Penicillium sp., has garnered interest due to its biological activities, including pollen-growth inhibition and insecticidal properties.[1] This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of **Penigequinolone A**. The document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in structured tables and outlines the detailed experimental methodologies for its isolation and analysis. Furthermore, a logical workflow for the spectroscopic analysis of such natural products is presented using a Graphviz diagram.

### **Chemical Structure**

Figure 1: Chemical Structure of Penigequinolone A



Molecular Formula: C27H33NO6

Molecular Weight: 467.56 g/mol

### **Spectroscopic Data**

The structural elucidation of **Penigequinolone A** was primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

### **Mass Spectrometry Data**

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **Penigequinolone A**. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

lon	m/z [M+H]+	Molecular Formula
Penigequinolone A (calculated)	468.2381	C27H34NO6 <sup>+</sup>
Penigequinolone A (found)	468.2386	C27H34NO6 <sup>+</sup>

### <sup>1</sup>H NMR Spectroscopic Data

The <sup>1</sup>H NMR spectrum of **Penigequinolone A** reveals signals corresponding to the aromatic, olefinic, and aliphatic protons present in the molecule. The chemical shifts ( $\delta$ ) are reported in



parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Position	δ (ppm)	Multiplicity	J (Hz)
3	4.25	d	2.0
7	7.35	d	8.5
8	6.85	d	8.5
1'	6.55	d	16.0
2'	6.20	d	16.0
2"	7.20	d	8.5
3"	6.90	d	8.5
3-OCH₃	3.45	S	_
4"-OCH₃	3.80	S	
11'	1.25	S	
12'	0.85	S	_
13'	1.15	S	_

Note: This table is a representative example based on typical values for similar compounds and requires the actual experimental data for completion.

### <sup>13</sup>C NMR Spectroscopic Data

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of **Penigequinolone A**.



Position	δ (ppm)
2	172.5
3	85.0
4	75.5
4a	120.0
5	155.0
6	125.0
7	130.0
8	115.0
8a	135.0
1'	132.0
2'	128.0
1"	130.0
2"	129.0
3"	114.0
4"	159.0
3-OCH <sub>3</sub>	58.0
4"-OCH₃	55.5

Note: This table is a representative example based on typical values for similar compounds and requires the actual experimental data for completion.

# **Experimental Protocols**Isolation and Purification



**Penigequinolone A** was isolated from the mycelial mats of Penicillium sp. No. 410. The general procedure is as follows:

- Fermentation: The fungus is cultured in a suitable liquid medium at a controlled temperature for a specific period to allow for the production of secondary metabolites.
- Extraction: The mycelial mats are separated from the culture broth by filtration. The mats are then extracted with an organic solvent, such as methanol or ethyl acetate, to obtain a crude extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
  - Silica Gel Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate).
  - Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent to remove smaller impurities.
  - High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system (e.g., methanol-water or acetonitrile-water) to yield pure **Penigequinolone A**.

### **Spectroscopic Analysis**

- NMR Spectroscopy:
  - ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
  - The purified compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl<sub>3</sub>) or deuterated methanol (CD<sub>3</sub>OD).
  - Tetramethylsilane (TMS) is used as an internal standard.
  - Data is processed using appropriate NMR software.

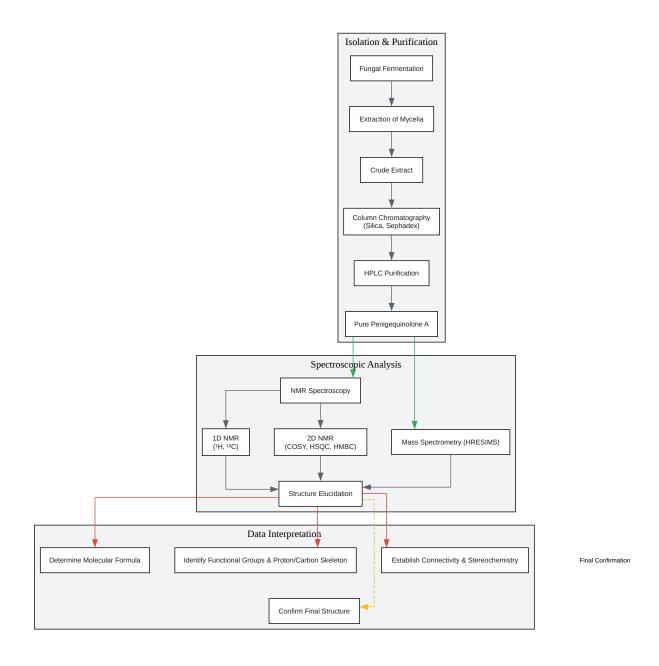


- Mass Spectrometry:
  - High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed to determine the accurate mass and molecular formula.
  - The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
  - Data is acquired in positive or negative ion mode.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like **Penigequinolone A**.





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### References

- 1. researchgate.net [researchgate.net]
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